molecular formula C22H32O2 B14739022 Methallyl-19-nortestosterone CAS No. 2529-46-6

Methallyl-19-nortestosterone

Katalognummer: B14739022
CAS-Nummer: 2529-46-6
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: CKWGCYIEXSUBCE-REGVOWLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methallyl-19-nortestosterone is a synthetic androgenic-anabolic steroid derived from 19-nortestosterone. It is known for its potent androgenic properties and has been studied for various applications, including male contraception and hormone replacement therapy.

Vorbereitungsmethoden

Methallyl-19-nortestosterone can be synthesized through several routes. One common method involves the conversion of 19-nortestosterone into its methallyl derivative. This process typically includes steps such as oxidation, reduction, and substitution reactions. Industrial production methods often involve large-scale chemical synthesis using advanced techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Methallyl-19-nortestosterone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can produce alcohol derivatives from the ketone or aldehyde forms.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include this compound derivatives with varying functional groups .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Methallyl-19-nortestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include muscle tissue, where it promotes protein synthesis and muscle growth, and the hypothalamus-pituitary axis, where it regulates hormone secretion .

Vergleich Mit ähnlichen Verbindungen

Methallyl-19-nortestosterone is similar to other 19-nortestosterone derivatives, such as:

    Nandrolone: Known for its anabolic properties and used in the treatment of anemia and osteoporosis.

    Oxandrolone: A synthetic anabolic steroid with a favorable anabolic-to-androgenic ratio, used for weight gain and muscle wasting conditions.

    Desogestrel: A progestin used in hormonal contraceptives.

Compared to these compounds, this compound is unique due to its specific methallyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties .

Eigenschaften

CAS-Nummer

2529-46-6

Molekularformel

C22H32O2

Molekulargewicht

328.5 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-17-(2-methylprop-2-enyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-14(2)13-22(24)11-9-20-19-6-4-15-12-16(23)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20,24H,1,4-11,13H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1

InChI-Schlüssel

CKWGCYIEXSUBCE-REGVOWLASA-N

Isomerische SMILES

CC(=C)C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Kanonische SMILES

CC(=C)CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.